[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid
Overview
Description
[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine and piperidine rings, along with methoxyphenyl and trimethoxyphenyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with methoxyphenyl and trimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is explored for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific proteins, influencing their activity and providing insights into biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various conditions, although further research is needed to fully understand its pharmacological properties.
Industry
In industrial applications, the compound’s chemical stability and reactivity make it useful in the development of new materials, such as polymers or coatings. Its potential as a precursor for other valuable compounds also highlights its industrial significance.
Mechanism of Action
The mechanism of action of [4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, whether in biological research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methoxyphenyl)piperazin-1-yl]piperidine
- [3,4,5-Trimethoxyphenyl]methanone
- 2,2,2-Trifluoroacetic acid
Uniqueness
Compared to similar compounds, [4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid stands out due to its combined structural features, which confer unique reactivity and potential biological activity. The presence of both piperazine and piperidine rings, along with methoxyphenyl and trimethoxyphenyl groups, provides a versatile platform for chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5.C2HF3O2/c1-31-22-8-6-5-7-21(22)28-15-13-27(14-16-28)20-9-11-29(12-10-20)26(30)19-17-23(32-2)25(34-4)24(18-19)33-3;3-2(4,5)1(6)7/h5-8,17-18,20H,9-16H2,1-4H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZDETZVPLAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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